molecular formula C13H11N3 B12792148 5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4926-14-1

5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12792148
CAS No.: 4926-14-1
M. Wt: 209.25 g/mol
InChI Key: SBGARLVMBLQXRR-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure makes it an interesting candidate for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar chemical properties.

    3-Phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group.

    5-Methyl-1,2,4-triazole: A triazole compound with a methyl group.

Uniqueness

5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of a triazole and pyridine ring enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

CAS No.

4926-14-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-6-5-9-12-14-15-13(16(10)12)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

SBGARLVMBLQXRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NN=C(N12)C3=CC=CC=C3

Origin of Product

United States

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